Summary of Application: Cis-3-Hexenyl salicylate is often used as a fragrance ingredient in cosmetics.
Methods of Application: In the cosmetics industry, cis-3-Hexenyl salicylate is typically mixed with other ingredients to create a desired scent. The exact methods of application and experimental procedures would depend on the specific product being developed.
Results or Outcomes: The use of cis-3-Hexenyl salicylate in cosmetics can enhance the product’s appeal to consumers. .
Summary of Application: Cis-3-Hexenyl salicylate can be used in chemical research due to its specific properties.
Methods of Application: In chemical research, cis-3-Hexenyl salicylate could be used in various experiments. The exact methods of application and experimental procedures would depend on the specific research context.
Results or Outcomes: The outcomes of using cis-3-Hexenyl salicylate in chemical research would vary greatly depending on the specific experiments conducted.
Summary of Application: Cis-3-Hexenyl salicylate is used as a flavouring agent.
Methods of Application: In the food industry, cis-3-Hexenyl salicylate is typically mixed with other ingredients to create a desired flavour. The exact methods of application and experimental procedures would depend on the specific product being developed.
Results or Outcomes: The use of cis-3-Hexenyl salicylate in food can enhance the product’s appeal to consumers. .
Summary of Application: Cis-3-Hexenyl salicylate is used in perfumery for its solar, ylang-ylang, and tuberose notes.
Methods of Application: In the perfume industry, cis-3-Hexenyl salicylate is typically mixed with other ingredients to create a desired scent. The exact methods of application and experimental procedures would depend on the specific product being developed.
Results or Outcomes: The use of cis-3-Hexenyl salicylate in perfumes can enhance the product’s appeal to consumers. .
Summary of Application: Cis-3-Hexenyl salicylate can be used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition.
Methods of Application: In gas chromatography, cis-3-Hexenyl salicylate could be used as a standard for calibration or as a substance of interest in various experiments. The exact methods of application and experimental procedures would depend on the specific research context.
Results or Outcomes: The outcomes of using cis-3-Hexenyl salicylate in gas chromatography would vary greatly depending on the specific experiments conducted.
Summary of Application: Cis-3-Hexenyl salicylate has been studied for its boiling point at 101.325 kPa, which is an important parameter in chemical safety assessment.
Methods of Application: The boiling point was determined using the Siwoloboff method in a GLP-compliant study conducted in line with OECD 103, EU Method A.2 and EPA OPPTS 830.7220.
Results or Outcomes: The boiling point of cis-3-Hexenyl salicylate was determined to be 577 K (303°C) at 101.325 kPa.
Cis-3-Hexenyl salicylate is an organic compound characterized by its colorless, transparent liquid form and fresh fragrance, reminiscent of green notes and floral undertones. Its molecular formula is , with a molecular weight of approximately 220.26 g/mol. The compound is also known by several synonyms, including Pipol Salicylate and Cis-3-hexenyl 2-hydroxybenzoate. It is primarily synthesized through esterification reactions involving salicylic acid and cis-3-hexenol, a process that imparts its distinctive green aroma reminiscent of cut grass .
The general reaction can be represented as follows:
Cis-3-Hexenyl salicylate exhibits various biological activities, particularly in the field of plant signaling. It is known to play a role in inter-plant communication, where it can stimulate plant defense mechanisms against herbivores. Additionally, it has been recognized for its potential applications in pest management due to its ability to attract natural predators of agricultural pests .
The compound has also been evaluated for its safety in cosmetic formulations, with studies indicating it may cause allergic reactions in sensitive individuals but generally poses low toxicity when used appropriately .
The synthesis of cis-3-Hexenyl salicylate can be achieved through the following methods:
The yield from these reactions can be high, often exceeding 89%, depending on the specific conditions employed during synthesis.
Cis-3-Hexenyl salicylate finds extensive use in various industries:
Research indicates that cis-3-Hexenyl salicylate interacts with various biological systems. It has been studied for its role in enhancing plant defenses against herbivores by attracting beneficial insects that prey on pests. Furthermore, its incorporation into cosmetic formulations necessitates evaluating potential allergenic responses among users .
Cis-3-Hexenyl salicylate shares similarities with several other compounds, particularly those derived from hexenols or salicylic acid derivatives. Here are some comparable compounds:
Compound Name | Key Features | Unique Attributes |
---|---|---|
Cis-3-Hexenol | Green leaf alcohol; used in flavoring | Strongly associated with fresh-cut grass aroma |
Cis-3-Hexenyl Acetate | Colorless liquid; used as a flavoring agent | Strong green aroma; effective semiochemical |
Hexyl Salicylate | Floral scent; used in perfumes | More floral than green; lacks distinct cut grass note |
Cis-3-Hexenyl Butyrate | Distinct apple aroma; used in food flavoring | Provides fruity notes; less floral than cis-3-Hexenyl salicylate |
Trans-3-Hexenyl Salicylate | Diastereoisomer; less commonly used | Different olfactory profile; less green notes |
Cis-3-Hexenyl salicylate stands out due to its unique combination of green notes and floral undertones, making it particularly valuable in fragrance formulations that require a fresh and vibrant character .
Irritant;Environmental Hazard